Bienvenue dans la boutique en ligne BenchChem!

4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide

LogP Aqueous Solubility Drug‑likeness

4-Methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide (CAS 355153-95-6) is a synthetic benzenesulfonamide derivative with molecular formula C₁₈H₂₀N₂O₄S and a molecular weight of 360.4 g/mol. The compound incorporates a 4‑methylbenzenesulfonamide core linked at the N‑phenyl position to a morpholine‑4‑carbonyl substituent, placing it structurally within the aryl‑sulfonamide class that is historically associated with carbonic anhydrase (CA) and other enzyme‑inhibitory pharmacophores.

Molecular Formula C18H20N2O4S
Molecular Weight 360.4g/mol
CAS No. 355153-95-6
Cat. No. B434119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide
CAS355153-95-6
Molecular FormulaC18H20N2O4S
Molecular Weight360.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3
InChIInChI=1S/C18H20N2O4S/c1-14-5-7-17(8-6-14)25(22,23)19-16-4-2-3-15(13-16)18(21)20-9-11-24-12-10-20/h2-8,13,19H,9-12H2,1H3
InChIKeyNBBZQKSCNVTTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide (CAS 355153-95-6) – Technical Baseline for Research Procurement


4-Methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide (CAS 355153-95-6) is a synthetic benzenesulfonamide derivative with molecular formula C₁₈H₂₀N₂O₄S and a molecular weight of 360.4 g/mol . The compound incorporates a 4‑methylbenzenesulfonamide core linked at the N‑phenyl position to a morpholine‑4‑carbonyl substituent, placing it structurally within the aryl‑sulfonamide class that is historically associated with carbonic anhydrase (CA) and other enzyme‑inhibitory pharmacophores . Physicochemical profiling indicates a calculated LogP of 2.06 and an intrinsic aqueous solubility (LogSW) of −3.59, with three rotatable bonds, consistent with a moderately lipophilic, low‑molecular‑weight probe . Publicly available bioactivity annotations associate the chemotype with carbonic anhydrase IX inhibition, a target overexpressed in hypoxic tumour microenvironments, though direct quantitative inhibition data for this compound against specific CA isoforms remain unpublished in peer‑reviewed primary literature at the time of writing .

4-Methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide (CAS 355153-95-6) – Structural Uniqueness and the Risk of Generic Substitution


Within the aryl‑sulfonamide chemical space, the precise arrangement of substituents—here the 4‑methyl on the benzenesulfonamide ring combined with the meta‑morpholine‑4‑carbonyl on the N‑phenyl ring—governs both target engagement and off‑target promiscuity. Even minor isosteric replacements are known to invert selectivity profiles across carbonic anhydrase isoforms, h‑NTPDases, or BTB‑domain transcription factors [1][2]. For instance, in the h‑NTPDase inhibitor literature, moving from a 4‑chloro to a 4‑bromo substituent while retaining the morpholine‑carbonyl motif altered potency by more than one order of magnitude [1]. Therefore, generic interchange with commercially available “close analogs” that lack the identical methylation pattern or morpholine‑carbonyl regiochemistry cannot be assumed to reproduce the same biological fingerprint, and any claim of functional equivalence must be supported by direct head‑to‑head data. The absence of such data for the specific substitution pattern of 355153‑95‑6 makes uncontrolled substitution a scientifically unsupported risk in assay or pre‑clinical development workflows.

4-Methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide (CAS 355153-95-6) – Quantitative Differentiation Evidence Matrix


Physicochemical Property Differentiation Against Des-methyl and Regioisomeric Analogs

The target compound (4‑methyl‑N‑(3‑(morpholine‑4‑carbonyl)phenyl)benzenesulfonamide) displays a calculated LogP of 2.06 and a LogSW of −3.59 , placing it within the favorable lipophilicity window for passive membrane permeability (LogP 1–3). In comparison, the des‑methyl analog N‑(3‑(morpholine‑4‑carbonyl)phenyl)benzenesulfonamide (lacking the 4‑methyl group) is predicted to have a LogP approximately 0.4–0.6 units lower based on the Hansch π‑contribution of a methyl substituent, which translates to roughly a 2.5‑ to 4‑fold difference in octanol‑water partition coefficient [1]. Additionally, the regioisomer 4‑methyl‑3‑(morpholine‑4‑carbonyl)‑N‑phenylbenzene‑1‑sulfonamide, which carries the morpholine‑carbonyl on the sulfonamide‑bearing ring rather than the N‑phenyl ring, exhibits an identical molecular formula but a different three‑dimensional electrostatic surface, as confirmed by ChemSpace structural data [2], with no published biological target engagement data available for this positional isomer, precluding any assumption of equipotency.

LogP Aqueous Solubility Drug‑likeness Permeability

Chemotype‑Level Selectivity Inference from h‑NTPDase Inhibitor Series

While no direct enzymatic data exist for the target compound on h‑NTPDase isoforms, the structurally proximal analog N‑(4‑bromophenyl)‑4‑chloro‑3‑(morpholine‑4‑carbonyl)benzenesulfonamide (3i) inhibits h‑NTPDase1 with an IC₅₀ of 2.88 ± 0.13 μM [1]. In the same series, the compound lacking the morpholine‑carbonyl group (unsubstituted phenyl ring) showed IC₅₀ values above 20 μM, demonstrating that the morpholine‑carbonyl motif contributes at least a 7‑fold enhancement in inhibitory potency [1]. The target compound (355153‑95‑6) conserves the morpholine‑4‑carbonyl pharmacophore but replaces the 4‑bromo with a hydrogen and introduces a 4‑methyl on the sulfonamide aryl ring, a substitution pattern not evaluated in the published series. This places the compound at an uncharacterized position within the SAR landscape: its activity cannot be predicted by simple interpolation, and any procurement decision intending to use it as a direct replacement for characterized h‑NTPDase inhibitors must account for this uncertainty.

h-NTPDase Enzyme Inhibition SAR Nucleotide Metabolism

Carbonic Anhydrase IX Inhibitory Potential – Class‑Level Evidence with Key Structural Caveats

Benzenesulfonamides are the classical zinc‑binding pharmacophore for carbonic anhydrase (CA) inhibition, with the primary sulfonamide –SO₂NH₂ group acting as the zinc‑coordinating warhead [1]. The target compound, however, features a secondary sulfonamide (4‑methyl‑benzenesulfonamide linked to an N‑phenyl group) rather than a primary –SO₂NH₂, which fundamentally alters its zinc‑binding capacity. In systematic SAR studies, secondary benzenesulfonamides lacking a free –SO₂NH₂ group typically exhibit Kᵢ values for CA isoforms in the high‑micromolar to low‑millimolar range, compared to low‑nanomolar Kᵢ values for primary sulfonamides such as acetazolamide (CA II Kᵢ = 12 nM; CA IX Kᵢ = 25 nM) [1][2]. While the compound has been annotated in vendor databases as a potential CA IX inhibitor, no direct inhibition data (IC₅₀ or Kᵢ) for any CA isoform have been published in the peer‑reviewed literature. For procurement intended for CA‑based assays, acetazolamide (or SLC‑0111 for CA IX‑selective studies) should be considered the established positive control, and the target compound may serve only as an exploratory probe in secondary sulfonamide SAR investigations.

Carbonic Anhydrase IX Hypoxia Cancer Sulfonamide

Rotatable Bond Count and Conformational Restriction Compared to Flexible Analogs

The target compound contains only three rotatable bonds (the N–S linkage and the two bonds connecting the morpholine ring to the carbonyl and phenyl group) . In contrast, many commercially available benzenesulfonamide analogs bearing extended alkyl or PEG linkers (e.g., N‑(2‑methoxyethyl)‑4‑methylsulfanyl‑3‑(morpholine‑4‑carbonyl)benzenesulfonamide) contain five or more rotatable bonds . Each additional rotatable bond is associated with an entropic penalty of approximately 0.8–1.2 kcal/mol upon binding to a rigid protein pocket, corresponding to a 4‑ to 8‑fold reduction in binding affinity per bond [1]. The restricted conformational flexibility of 355153‑95‑6 is therefore predicted to confer a measurable advantage in ligand efficiency for targets presenting a well‑defined, pre‑organized binding site, although this has not been experimentally validated for this specific compound.

Conformational Entropy Ligand Efficiency Rotatable Bonds Binding Affinity

High‑Strength Differential Evidence Limitation Disclosure

A systematic search of PubMed, PubMed Central, BindingDB, ChEMBL, and ZINC15 (conducted May 2026) did not identify any published study reporting direct, quantitative head‑to‑head comparisons between 4‑methyl‑N‑(3‑(morpholine‑4‑carbonyl)phenyl)benzenesulfonamide (CAS 355153‑95‑6) and a structurally defined comparator for any biological target. Specifically: (1) No IC₅₀, Kᵢ, Kd, EC₅₀, or % inhibition values at a defined concentration exist for this exact compound in peer‑reviewed literature; (2) No selectivity profile against related isoforms, off‑target panels, or within‑class analogs has been published; (3) No in vivo pharmacokinetic, efficacy, or toxicity data are available. The quantitative differentiation claims in Evidence Items 1–4 are therefore derived exclusively from physicochemical calculations, class‑level SAR inference, and structurally proximal analog data, and are explicitly classified as ‘Cross‑study comparable’, ‘Class‑level inference’, or ‘Supporting evidence’ accordingly. Procurement decisions predicated on target‑specific inhibitory activity or selectivity should await primary experimental validation of this compound.

Data Gaps Selectivity Potency Procurement Risk

4-Methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide (CAS 355153-95-6) – Recommended Application Scenarios Based on Quantitative Evidence


Chemical Biology SAR Probe for Morpholine‑Carbonyl Pharmacophore Mapping

The compound is best positioned as a structural analog probe within sulfonamide‑focused SAR campaigns, particularly those investigating the contribution of the morpholine‑4‑carbonyl motif to target binding. The evidence that this motif contributes a ≥7‑fold potency enhancement in the h‑NTPDase series supports its use as a reference compound for studies wherein the morpholine‑carbonyl group is systematically varied. Because the target compound retains this pharmacophore but differs in ring‑substitution pattern from characterized analogs, it can serve as a ‘linker‑constant, substituent‑variable’ control to isolate the effect of aryl methylation on biological activity.

Physicochemical Benchmarking in Permeability and Solubility Screening Panels

With a calculated LogP of 2.06 and LogSW of −3.59, combined with only three rotatable bonds , the compound occupies a confluent physicochemical space (moderate lipophilicity, low flexibility) that is desirable for cell‑permeable probes. It is suitable for inclusion in curated compound libraries designed to benchmark cellular permeability against calculated properties, or as a negative control in PAMPA and Caco‑2 assays alongside highly permeable (LogP 1–3) and poorly permeable (LogP <0 or >5) reference standards. Its conformational rigidity further allows investigation of the entropic contribution to permeability independently of molecular weight effects [1].

Secondary Sulfonamide Control in Carbonic Anhydrase Assays

The compound is a secondary benzenesulfonamide, meaning it lacks the free –SO₂NH₂ zinc‑binding warhead essential for high‑affinity CA inhibition (class‑level inference indicates >1000‑fold weaker binding than primary sulfonamides such as acetazolamide) . It can therefore function as a chemically matched negative control in CA inhibition assays, allowing researchers to distinguish zinc‑mediated (primary sulfonamide) from zinc‑independent (secondary sulfonamide) effects on CA activity or cell viability in CA‑dependent tumour models. This application leverages the compound's unique structural identity as a secondary sulfonamide within a compound class overwhelmingly dominated by primary sulfonamide inhibitors.

Fragment‑Based and Structure‑Guided Design Starting Point

The relatively low molecular weight (360.4 Da), moderate lipophilicity, and presence of both hydrogen‑bond donor (sulfonamide N–H) and acceptor (morpholine oxygen, carbonyl, sulfonyl) groups position this compound as a potential fragment‑sized starting point for structure‑guided optimization. Its three‑dimensional shape, defined by the orthogonally oriented morpholine and benzenesulfonamide rings, provides a defined vector set that can be exploited in structure‑based drug design against targets for which no inhibitors have yet been identified, particularly those with deep, narrow binding pockets that favor compact, rigid ligands [1].

Quote Request

Request a Quote for 4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.